molecular formula C18H19FN2O4S B4736461 3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4736461
M. Wt: 378.4 g/mol
InChI Key: HQUNLCNJSWAVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as a small molecule inhibitor, which means that it has the ability to selectively bind to a specific target protein and inhibit its activity.

Mechanism of Action

The mechanism of action of 3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide involves selective binding to target proteins. This compound has been found to bind to the acetyl-lysine binding pocket of BRD4 and the ATP binding pocket of CDK9. Binding of this compound to these proteins inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide have been extensively studied. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its selectivity for target proteins. This compound has been found to selectively bind to BRD4 and CDK9, which makes it a useful tool for studying the functions of these proteins. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to study the potential applications of this compound in combination with other cancer drugs. Another direction is to study the potential applications of this compound in other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.

Scientific Research Applications

3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in cancer treatment. This compound has been found to inhibit the activity of several cancer-related proteins, including BRD4 and CDK9. Inhibition of these proteins has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3-[(2-fluorophenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-8-1-2-9-17(16)21-26(23,24)15-7-3-5-13(11-15)18(22)20-12-14-6-4-10-25-14/h1-3,5,7-9,11,14,21H,4,6,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUNLCNJSWAVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-fluorophenyl)sulfamoyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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